{1-[(Methylamino)methyl]cyclopentyl}methanol
Overview
Description
“{1-[(Methylamino)methyl]cyclopentyl}methanol” is a chemical compound with the molecular formula C8H17NO . It is used as a reagent in the preparation of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “{1-[(Methylamino)methyl]cyclopentyl}methanol” can be represented by the SMILES stringOCC1(CCCC1)CNC
and the InChI 1S/C8H17NO/c1-9-6-8(7-10)4-2-3-5-8/h9-10H,2-7H2,1H3
. Physical And Chemical Properties Analysis
“{1-[(Methylamino)methyl]cyclopentyl}methanol” is a solid at room temperature . It has a molecular weight of 143.23 .Scientific Research Applications
Catalysis and Chemical Synthesis : Methanol serves as an effective hydrogen source and C1 synthon in chemical synthesis, particularly in the selective N-methylation of amines. RuCl3.xH2O is used as a catalyst in this process, demonstrating the versatility of methanol in producing N-methylated products, including pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization. This showcases methanol's significant role in the synthesis of complex molecules, including drug molecules and key pharmaceutical intermediates (Sarki et al., 2021).
Methanol Production and Applications : Methanol, a colorless liquid with a distinctive smell, is an essential chemical compound with varied applications. It serves as a building block for more complex chemical structures and is considered a promising clean-burning fuel. The conversion of CO2 to methanol is noted for its potential in reducing CO2 emissions. Furthermore, methanol synthesis, which involves hydrogen consumption, is a crucial method for hydrogen storage and conservation. Recent applications include the production of DME, hydrogen, and direct methanol fuel cells (DMFC) (Dalena et al., 2018).
Chiral Resolution in Capillary Electrophoresis : In the field of pharmaceutical analysis, methanol is used in capillary electrophoresis for the chiral resolution of 2-arylpropionic acid non-steroidal anti-inflammatory drugs. The presence of methanol in the background electrolyte significantly influences the complexation and chiral resolution, highlighting its utility in enantiomeric separation of pharmaceutical compounds (Fanali & Aturki, 1995).
Green Chemistry and Solvent Applications : Methanol is recognized for its role as a common solvent and sustainable feedstock in green chemistry. It is utilized in various organic syntheses, particularly in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Methanol's applications in methylation, methoxylation, formylation, methoxycarbonylation, and oxidative methyl ester formation reactions underscore its significance in creating motifs found in natural products and chemicals (Natte et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[1-(methylaminomethyl)cyclopentyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-6-8(7-10)4-2-3-5-8/h9-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULZFQBYJXFVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649358 | |
Record name | {1-[(Methylamino)methyl]cyclopentyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(Methylamino)methyl]cyclopentyl}methanol | |
CAS RN |
959238-70-1 | |
Record name | 1-[(Methylamino)methyl]cyclopentanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959238-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[(Methylamino)methyl]cyclopentyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 959238-70-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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